4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is notable for its structural complexity and potential pharmacological applications, particularly in the field of analgesics and opioid research. It is characterized by a piperidine ring with phenyl and hexyl substituents, which contribute to its unique properties.
The compound can be synthesized through various chemical pathways, often involving multi-step reactions that incorporate different functional groups. Research has indicated its relevance in studies related to opioid receptors and synthetic opioids, which have gained attention due to their therapeutic potential and associated risks.
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is classified as an opioid analgesic, similar to compounds like fentanyl. It is part of a broader category of piperidine derivatives that exhibit mu-opioid receptor agonism, making it a subject of interest in medicinal chemistry.
The synthesis of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol typically involves a series of reactions starting from readily available precursors. The general synthetic route may include the following steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yields and minimize side products. Purification techniques like chromatography are often employed to isolate the desired compound from by-products.
The molecular formula for 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is . Its structure features a piperidine ring with hydroxyl (-OH) and phenyl groups attached at specific positions.
The compound's molecular weight is approximately 305.47 g/mol. The structural representation can be visualized using SMILES notation: CC(C)C(C1=CC=CC=C1)N2CCCCC2(N(C3=CC=CC=C3)C(=O)C)C
.
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidizing agents like potassium permanganate can selectively oxidize alcohols without affecting other functional groups.
As an opioid derivative, 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol primarily acts as a mu-opioid receptor agonist. Upon binding to these receptors in the central nervous system, it mimics endogenous opioids, leading to analgesic effects.
Studies have shown that compounds with similar structures exhibit varying degrees of potency at mu-opioid receptors, indicating structure-activity relationships that can be exploited for drug design.
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is typically a solid at room temperature with a melting point that varies based on purity and specific synthesis methods.
The compound is soluble in organic solvents such as ethanol and methanol but has limited solubility in water due to its hydrophobic phenyl groups. Its stability under different environmental conditions (light, heat) should be evaluated for practical applications.
Research into 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol focuses on its potential therapeutic applications in pain management and opioid research. Its structure allows for modifications that could lead to new analgesics with improved efficacy and reduced side effects compared to existing opioids.
Cytochrome P450 (CYP) enzymes, particularly CYP3A4/5, catalyze the stereoselective hydroxylation of 4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol. Kinetic studies using human liver microsomes demonstrate Michaelis-Menten kinetics for hydroxylation, with an apparent Km of 11.9–12.6 µM, indicating moderate substrate affinity [2]. The reaction proceeds via a radical intermediate mechanism: CYP3A4 abstracts a hydrogen atom from the C-4 carbon, enabling oxygen rebound to form the hydroxy metabolite [2].
Chemical inhibition assays confirm CYP3A4 dominance:
Minor contributions from CYP2D6 and CYP2B6 are observed, particularly for N-dealkylation pathways. The stereochemical outcome favors trans-isomer formation (4-phenyl-4-(1-piperidinyl)cyclohexanol), which exhibits slightly higher biological activity than the cis-isomer [1] [5].
Table 2: CYP Isoform Contributions to Hydroxylation
CYP Isoform | Reaction Type | Inhibition Sensitivity | Relative Contribution (%) |
---|---|---|---|
CYP3A4 | Aliphatic hydroxylation | Ketoconazole, TAO | 75–85 |
CYP2D6 | N-Dealkylation | Quinidine | 10–15 |
CYP2B6 | Aliphatic hydroxylation | ThioTEPA | 5–10 |
Phase I hydroxy metabolites undergo extensive conjugation via UDP-glucuronosyltransferases (UGTs). In vitro incubation studies with human hepatocytes confirm glucuronidation at the C-4 hydroxy group, forming ether glucuronides. Liquid chromatography-mass spectrometry (LC-MS) analysis identifies glucuronidated derivatives with m/z values corresponding to [M + 176]+ adducts [2] [5].
Excretion studies in mammals show:
Sulfotransferases (SULTs) play a secondary role, primarily conjugating phenolic derivatives. The elimination half-life of conjugated metabolites exceeds that of phase I metabolites (8–12 hr vs. 2–4 hr), emphasizing the importance of conjugation in systemic clearance [6].
Table 3: Major Phase II Conjugates and Excretion Pathways
Conjugate Type | Enzyme System | Excretion Route | Detection Method |
---|---|---|---|
Ether glucuronide | UGT1A9, UGT2B7 | Urine (primarily) | LC-MS/MS, fluorescence HPLC |
Sulfated phenol | SULT1A1 | Feces | Radioisotope tracing |
Glutathione adducts* | GSTs | Bile | Mass spectrometry |
*Minor pathway observed only under high-dose conditions
Significant interspecies differences in metabolism impact toxicological predictions:
Human-relevant enzyme kinetics reveal polymorphisms in CYP3A4 significantly influence metabolite profiles. Poor metabolizers exhibit 3-fold higher plasma AUC of parent compound compared to extensive metabolizers. This variability necessitates careful consideration in human health risk assessments [2] [10].
Table 4: Species Differences in Key Metabolic Parameters
Species | Hydroxylation Rate (nmol/min/mg) | Glucuronidation Efficiency | Dominant CYP Isoform |
---|---|---|---|
Human | 0.18 ± 0.03 | Moderate (UGT2B7) | CYP3A4 |
Mouse | 0.82 ± 0.12* | Low (UGT1A6) | CYP2C |
Rat | 0.76 ± 0.09* | Moderate (UGT1A7) | CYP3A1 |
Dog | 0.21 ± 0.04 | High (UGT1A3) | CYP3A12 |
*Statistically higher than humans (p < 0.01)
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3